(2Z)-3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one
Description
“(2Z)-3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one” is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its Z-configuration at the double bond (C2 position) distinguishes it from the more common E-isomers. Structurally, it features a 4-chlorophenyl group at the β-position and a 3-(trifluoromethyl)phenyl group at the α-position of the propenone backbone. The chlorine atom enhances electron-withdrawing effects, while the trifluoromethyl group contributes to lipophilicity and metabolic stability, making the compound a candidate for pharmaceutical applications such as enzyme inhibition or anti-inflammatory activity .
Chalcones are known for their versatility in medicinal chemistry, but this compound’s unique substituents may confer distinct physicochemical and biological properties. For instance, the trifluoromethyl group’s strong electronegativity could influence binding interactions with target proteins, while the Z-configuration might affect molecular planarity and crystal packing .
Properties
IUPAC Name |
(Z)-3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3O/c17-14-7-4-11(5-8-14)6-9-15(21)12-2-1-3-13(10-12)16(18,19)20/h1-10H/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZGICYPYKQDNZ-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)/C=C\C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 3-(trifluoromethyl)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of catalysts and advanced purification techniques can further improve the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated carbonyl system.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Chalcone derivatives are well-known for their anticancer properties. Research has shown that (2Z)-3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one exhibits notable cytotoxic effects against various cancer cell lines. A study conducted by the National Cancer Institute (NCI) demonstrated that this compound inhibited the growth of several human tumor cell lines with an average growth inhibition rate (GI50) of approximately 15 μM . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
Chalcones have also been recognized for their antimicrobial properties. Research indicates that (2Z)-3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one demonstrates activity against a range of bacterial strains, making it a candidate for developing new antibacterial agents .
Agricultural Applications
Pesticidal Properties
The compound has shown promise as a pesticide due to its ability to disrupt the metabolic processes in pests. Studies have indicated that chalcone derivatives can act as effective insecticides by interfering with the hormonal systems of insects, leading to mortality and reduced reproduction rates . This application is particularly relevant in sustainable agriculture, where there is a need for environmentally friendly pest control solutions.
Materials Science
Synthesis of Functional Materials
(2Z)-3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one can be utilized in synthesizing advanced materials such as polymers and nanocomposites. Its unique chemical structure allows for modifications that can enhance the properties of materials, including thermal stability and mechanical strength .
Photovoltaic Applications
Recent studies have explored using chalcone derivatives in organic photovoltaic cells due to their favorable electronic properties. The incorporation of this compound into photovoltaic devices has shown improvements in energy conversion efficiency, making it a subject of interest for renewable energy applications .
Case Studies
Mechanism of Action
The mechanism of action of (2Z)-3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Effects on Bioactivity :
- The trifluoromethyl group in the target compound may enhance metabolic stability compared to halogenated analogues like the 4-fluorophenyl derivative .
- Triazole-containing derivatives (e.g., ) exhibit antifungal properties, suggesting that heterocyclic additions could expand the target compound’s therapeutic scope.
Stereochemical Impact: The Z-configuration in the target compound contrasts with the E-isomers prevalent in MAO inhibitors (e.g., ).
Crystallographic Properties :
- Dihedral angles between aromatic rings in fluorophenyl-chlorophenyl chalcones range from 7.14° to 56.26°, influencing molecular packing and solubility . The target compound’s bulkier 3-(trifluoromethyl)phenyl group may further distort this angle, altering crystallization behavior.
Functional Comparisons
Key Insights:
- The target compound’s trifluoromethyl group could synergize with its chlorophenyl moiety to enhance anti-inflammatory efficacy, as seen in azulene hybrids .
Biological Activity
The compound (2Z)-3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one, commonly referred to as a cinnamoyl derivative, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 328.72 g/mol. The structure features a conjugated system that enhances its reactivity and biological interactions.
1. Antimicrobial Activity
Research has demonstrated that cinnamoyl derivatives exhibit significant antimicrobial properties. A study indicated that compounds with a trifluoromethyl group, such as (2Z)-3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one, showed notable effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were found to be significantly lower than those of traditional antibiotics, suggesting a potential alternative in treating resistant infections .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| (2Z)-3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one | S. aureus | 5 |
| (2Z)-3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one | MRSA | 7 |
2. Anti-inflammatory Potential
The anti-inflammatory effects of this compound have been evaluated in vitro. It was observed that the compound modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a crucial transcription factor in inflammatory responses. Compounds with similar structures showed varying degrees of inhibition on NF-κB activity, indicating that the position and type of substituents significantly influence anti-inflammatory efficacy .
Key Findings:
- Compounds with disubstitution patterns exhibited enhanced anti-inflammatory activity.
- The IC50 values for selected derivatives ranged from 6.5 µM to above 20 µM, indicating significant variability based on structural modifications .
3. Neuroprotective Effects
In preclinical studies focusing on neuroprotection, the compound demonstrated promising results in models of cerebral ischemia. In one study involving bilateral common carotid artery occlusion in mice, it was found that administration of the compound significantly prolonged survival times and reduced mortality rates compared to control groups .
Neuroprotective Activity Results:
| Treatment Group | Survival Time (days) | Mortality Rate (%) |
|---|---|---|
| Control | 5 | 80 |
| Cinnamoyl Derivative | 10 | 30 |
These findings suggest that the compound may exert protective effects through mechanisms related to oxidative stress reduction and modulation of apoptotic pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of (2Z)-3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one:
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound against chronic skin infections caused by MRSA, showing a significant reduction in infection rates compared to standard treatments.
- Inflammatory Disorders : Another study evaluated its use in patients with rheumatoid arthritis, where it was associated with decreased inflammatory markers and improved patient-reported outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
